N-(Diethylcarbamothioyl)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-(Diethylcarbamothioyl)-3,5-bis(trifluoromethyl)benzamide is a compound characterized by the presence of trifluoromethyl groups, which are known for their significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable entity in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diethylcarbamothioyl)-3,5-bis(trifluoromethyl)benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with diethylcarbamothioyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Diethylcarbamothioyl)-3,5-bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(Diethylcarbamothioyl)-3,5-bis(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-(Diethylcarbamothioyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzamides: Compounds with similar trifluoromethyl groups but different substituents.
Diethylcarbamothioyl derivatives: Compounds with the same diethylcarbamothioyl group but different aromatic cores.
Uniqueness
N-(Diethylcarbamothioyl)-3,5-bis(trifluoromethyl)benzamide stands out due to the combination of its trifluoromethyl groups and diethylcarbamothioyl moiety, which confer unique chemical and biological properties. This combination enhances its stability, bioavailability, and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
828248-37-9 |
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Molecular Formula |
C14H14F6N2OS |
Molecular Weight |
372.33 g/mol |
IUPAC Name |
N-(diethylcarbamothioyl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H14F6N2OS/c1-3-22(4-2)12(24)21-11(23)8-5-9(13(15,16)17)7-10(6-8)14(18,19)20/h5-7H,3-4H2,1-2H3,(H,21,23,24) |
InChI Key |
IFVWYAULHVJRLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)NC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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